2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indoline core structure with a 4-methyl-1,4-diazepane moiety attached to it, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline typically involves the reaction of indoline with 4-methyl-1,4-diazepane under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may yield indoline derivatives with reduced double bonds.
Scientific Research Applications
2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: This compound has a similar diazepane moiety but lacks the indoline core.
1-(4-Methyl-1,4-diazepan-1-yl)ethanamine: This compound also features a diazepane moiety but with different substituents.
Uniqueness
2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline is unique due to its combination of the indoline core and the 4-methyl-1,4-diazepane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-((4-Methyl-1,4-diazepan-1-yl)methyl)indoline is a synthetic compound characterized by its unique structural features, which include an indoline core linked to a 4-methyl-1,4-diazepane moiety. This combination is significant for its potential biological activities and applications in medicinal chemistry. Research has shown that this compound exhibits a variety of biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
The compound's structure can be described as follows:
- Indoline Core : Provides aromatic properties and potential interactions with biological targets.
- 4-Methyl-1,4-Diazepane Moiety : Contributes to the compound's pharmacological profile through its cyclic amine characteristics.
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties. The indole moiety enhances its interaction with various microbial targets, making it a candidate for further investigation in antimicrobial drug development.
Anticancer Properties
In vitro studies have explored the cytotoxic effects of this compound against several human cancer cell lines. For example, compounds structurally similar to this compound have been tested for their ability to inhibit cancer cell proliferation. The results suggest that modifications in the molecular structure can significantly impact their anticancer efficacy .
Case Studies
A series of studies have evaluated the biological activity of compounds related to this compound:
- Cytotoxicity Against Cancer Cell Lines :
- Molecular Docking Studies :
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Indoline core + Diazepane ring | Antimicrobial, Anticancer |
(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)methane | Lacks methanone group | Moderate activity |
(1H-indol-3-yl)(4-methyl-1,4-diazepan-1-yl)ethanone | Contains ethanone linker | Enhanced solubility |
The synthesis of this compound typically involves several key steps including reductive amination and hydrogenation processes. The resulting compound's mechanism of action may involve the inhibition of specific enzymes related to cancer cell survival and proliferation pathways .
Properties
Molecular Formula |
C15H23N3 |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-[(4-methyl-1,4-diazepan-1-yl)methyl]-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H23N3/c1-17-7-4-8-18(10-9-17)12-14-11-13-5-2-3-6-15(13)16-14/h2-3,5-6,14,16H,4,7-12H2,1H3 |
InChI Key |
CQTKEIKVJHTPFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)CC2CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.